

Application Notes: Synthesis of Novel Pyrazole Compounds from (2-Amino-5-iodophenyl)methanol

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Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178

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Introduction

The pyrazole nucleus is a fundamental five-membered heterocyclic scaffold that is a constituent of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.^{[1][2]} The versatile biological activities of pyrazole derivatives, which include antimicrobial, anticancer, and antiviral properties, have established them as privileged structures in medicinal chemistry and drug discovery.^{[1][3]} These application notes provide a detailed protocol for the synthesis of a novel pyrazole compound, 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole, starting from the readily available **(2-Amino-5-iodophenyl)methanol**. The described two-step synthesis is a practical approach for researchers engaged in the development of new therapeutic agents.

Overall Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the conversion of the starting material, **(2-Amino-5-iodophenyl)methanol**, into its corresponding hydrazine derivative via a diazotization reaction followed by reduction. The second step is a classic Knorr pyrazole synthesis, where the newly formed hydrazine is condensed with a 1,3-dicarbonyl compound, in this case, acetylacetone, to yield the target pyrazole.^[3]

Experimental Protocols

Step 1: Synthesis of (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride

This procedure details the conversion of an aniline derivative to a phenylhydrazine hydrochloride. The aniline is first diazotized with sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then reduced *in situ* with tin(II) chloride to yield the desired hydrazine, which precipitates as its hydrochloride salt.[\[1\]](#)[\[4\]](#)

Materials:

- **(2-Amino-5-iodophenyl)methanol**
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
- Deionized Water
- Ice

Procedure:

- In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend **(2-Amino-5-iodophenyl)methanol** (1.0 eq) in a solution of concentrated HCl (4.0 eq) and water.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
- Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
- In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.5 eq) in concentrated HCl. Cool this solution in an ice bath.

- Slowly add the cold tin(II) chloride solution to the diazonium salt solution, maintaining the reaction temperature below 10 °C.
- After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
- Collect the resulting precipitate by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.
- Dry the collected solid under vacuum to yield (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride as a solid.

Step 2: Synthesis of 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole

This protocol describes the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.^[3] Here, the (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride synthesized in Step 1 is reacted with acetylacetone (2,4-pentanedione) in the presence of an acid catalyst to form the pyrazole ring.

Materials:

- (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride (from Step 1)
- Acetylacetone (2,4-pentanedione)
- Ethanol
- Glacial Acetic Acid
- Deionized Water

Procedure:

- In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Hydrazinyl-5-iodophenyl)methanol hydrochloride (1.0 eq) and ethanol.
- To this suspension, add acetylacetone (1.1 eq) followed by a few drops of glacial acetic acid to catalyze the reaction.

- Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring.
- Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Slowly add deionized water to the reaction mixture with stirring, which should induce the precipitation of the crude product.
- Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
- The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of 1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole.

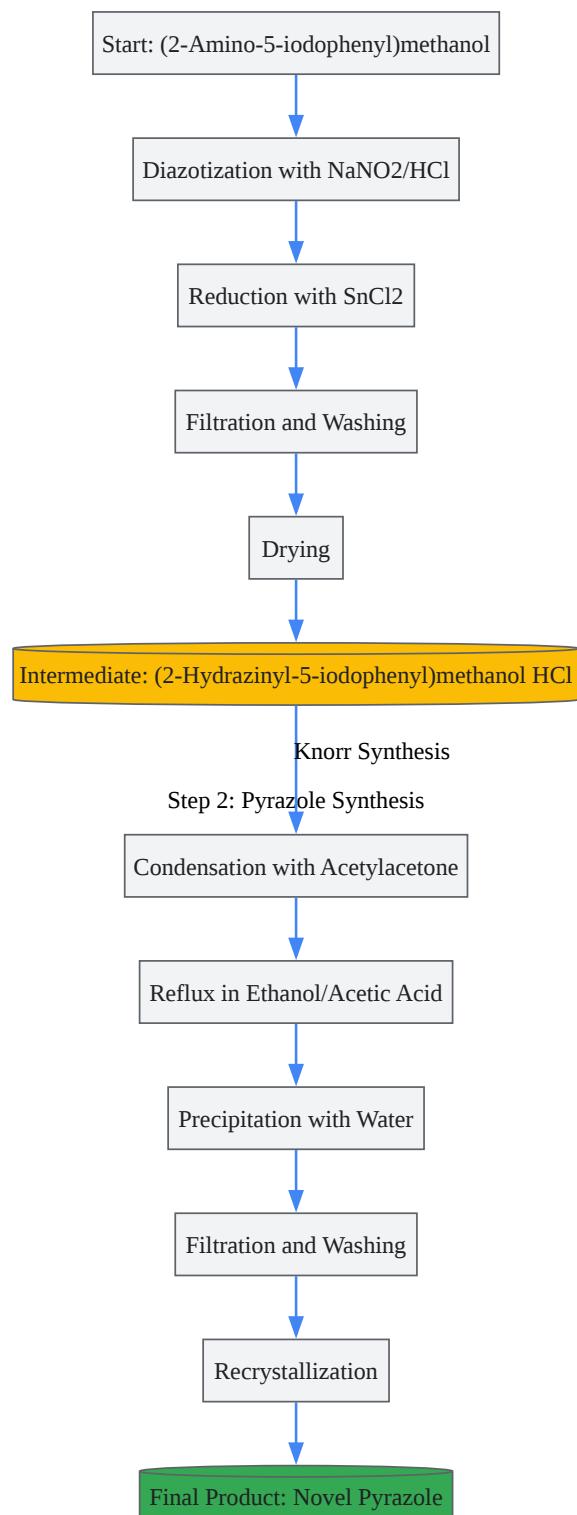
Step	Compound	MW (g/mol)	Equivalent s	Theoretical Yield (g)	Expected Yield (%)	Expected Yield (g)
1	(2-Amino-5-iodophenyl)methanol	249.05	1.0	-	-	-
2	(2-Hydrazinyl-5-iodophenyl)methanol hydrochloride	300.53	-	1.21	85%	1.03
3	(2-Hydrazinyl-5-iodophenyl)methanol hydrochloride	300.53	1.0	-	-	-
4	1-(4-iodo-2-(hydroxymethyl)phenyl)-3,5-dimethyl-1H-pyrazole	328.16	-	1.09	90%	0.98

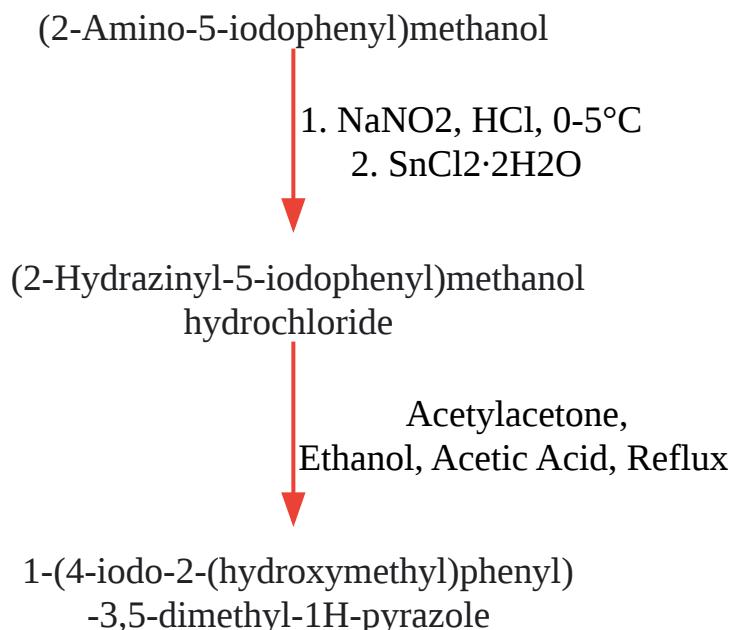
Calculations are based on a starting amount of 1.0 g of **(2-Amino-5-iodophenyl)methanol**.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathway for the synthesis.

Step 1: Hydrazine Synthesis





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